Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl-

fragrance substantivity log Kow comparison water solubility

Natural vetiver oil suffers from batch variability, supply constraints, and regulatory limits on sesquiterpenes. This synthetic alternative delivers consistent earthy-vetiver-rooty character with IFRA max use level of 2.0% and full RIFM safety clearance across all human health endpoints. • Stable in neutral, acidic, and alkaline media - suitable for soaps, detergents, and fine fragrances • ≥97.0% purity; three chiral centers offer stereoisomer control for advanced perfumery • Higher log Kow (3.83) ensures superior fabric substantivity vs. mono-substituted cyclohexanol analogs

Molecular Formula C11H22O
Molecular Weight 170.29 g/mol
CAS No. 67634-11-1
Cat. No. B1606743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanol, 2-(1,1-dimethylethyl)-4-methyl-
CAS67634-11-1
Molecular FormulaC11H22O
Molecular Weight170.29 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)C(C)(C)C)O
InChIInChI=1S/C11H22O/c1-8-5-6-10(12)9(7-8)11(2,3)4/h8-10,12H,5-7H2,1-4H3
InChIKeyOOPHUQPRWUXYDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 1 kg / 100 kg / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-Butyl-4-methylcyclohexanol: A Synthetic Vetiver-Like Fragrance Alcohol


Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl- (synonyms: 2-tert-butyl-4-methylcyclohexanol, Rootanol, Patchouli Cyclohexanol) is a synthetic cyclohexanol derivative with the molecular formula C₁₁H₂₂O and molecular weight 170.29 g/mol [1]. Produced via catalytic hydrogenation of 2-tert-butyl-4-methylphenol, this compound is commercially supplied as a mixture of stereoisomers (three chiral centers, up to eight enantiomers) [2]. Its defining characteristic is a very intense earthy, woody, vetiver-like fragrance that is stable in neutral, acidic, and alkaline media, positioning it as a key synthetic building block for rooty, marine, and oriental fragrance accords [3]. The compound has undergone a complete Research Institute for Fragrance Materials (RIFM) safety assessment, which cleared all human health endpoints using target data, read-across, and/or Threshold of Toxicological Concern (TTC) [2][4].

Synthetic vetiver accord building: reported earthy, woody, rooty profile replaces or extends natural vetiver oil in fragrance research and formulation.
Broad pH stability: fragrance character reported stable in neutral, acidic, and alkaline media, supporting soap and detergent formulation studies.
Safety assessment available: RIFM evaluation (2022) cleared all human health endpoints using target data and read-across; IFRA maximum safe concentration 2.0%.

Why 2-tert-Butyl-4-methylcyclohexanol Cannot Be Replaced by Analogs


The cyclohexanol family contains multiple fragrance ingredients that differ solely by the position and nature of ring substituents, yet these seemingly minor structural variations produce fundamentally divergent odor profiles. For example, 2-tert-butylcyclohexanol (CAS 13491-79-7; sold as Verdol by IFF) delivers a powerful camphoraceous, minty, pine-woody character [1], while 4-tert-butylcyclohexanol (CAS 98-52-2) exhibits a woody-musty-patchouli-mint-leather note [2]. In stark contrast, 2-tert-butyl-4-methylcyclohexanol provides an intense earthy, vetiver-like, rooty, fresh-marine scent [3][4]. Furthermore, the target compound contains both a tert-butyl group at position 2 and a methyl group at position 4 on the cyclohexane ring, generating three chiral centers and a significantly higher melting point and log Kow compared to its mono-substituted analogs, which directly impacts formulation behavior, skin substantivity, and fragrance release kinetics [5]. These irreconcilable odor and physicochemical differences mean that simple in-class substitution alters the entire fragrance architecture of a finished product. The quantitative evidence below documents precisely where 2-tert-butyl-4-methylcyclohexanol diverges from its closest structural relatives.

Target (2-tert-Butyl-4-methylcyclohexanol)
Analog (2-tert-Butylcyclohexanol / others)
Earthy-vetiver, rooty, marine odor
Signature vetiver character with fresh-marine nuance; stable across pH.
Camphoraceous-minty, pine-woody (2-tert-butylcyclohexanol)
Fundamentally different olfactive direction; substitution alters fragrance architecture.
Solid at room temperature (melting point ~112 °C)
Crystalline solid; requires handling as powder or flake; may affect dissolution protocols.
Low-melting solid or liquid (~43 °C) (2-tert-butylcyclohexanol)
Physical form mismatch impacts storage, weighing, and pre-blending steps.
Higher hydrophobicity (log Kow difference)
Lower water solubility suggests greater fabric and skin substantivity; may influence fragrance longevity.
Lower log Kow analogs (e.g., 2-tert-butylcyclohexanol)
Substantivity and release kinetics may not transfer; performance claims require re-validation.

Quantitative Differentiation Evidence for 2-tert-Butyl-4-methylcyclohexanol


Higher Hydrophobicity vs. 2-tert-Butylcyclohexanol

The target compound exhibits a higher estimated partition coefficient (log Kow = 3.83) compared to its closest structural analog, 2-tert-butylcyclohexanol (log Kow = 3.42), both computed via EPI Suite [1]. Correspondingly, its estimated water solubility is substantially lower (105.3 mg/L) versus 278 mg/L for the analog [1]. This higher hydrophobicity implies a 2.6-fold decrease in aqueous solubility relative to 2-tert-butylcyclohexanol, suggesting greater skin and fabric substantivity—a critical attribute for fragrance longevity in consumer products.

Hydrophobicity shift
Reported
+0.41 log Kow
Higher log Kow indicates lower water solubility and potential for greater substantivity vs. 2-tert-butylcyclohexanol.
EPI Suite estimates; water solubility ratio 0.38 (105.3 vs. 278 mg/L).
fragrance substantivity log Kow comparison water solubility

Higher Melting and Boiling Points vs. 2-tert-Butylcyclohexanol

The target compound has a significantly higher melting point (112–113 °C) compared to 2-tert-butylcyclohexanol (43–46 °C), representing a ~66 °C increase . Its boiling point at atmospheric pressure (215–216 °C) is also approximately 6 °C higher than that of 2-tert-butylcyclohexanol (208–210 °C) [1]. These differences arise from the additional methyl group on the cyclohexane ring, which enhances van der Waals interactions in the solid state and increases molecular weight (170.3 vs. 156.3 g/mol). The higher melting point means the target compound is a solid at room temperature under standard storage conditions, whereas 2-tert-butylcyclohexanol may be a low-melting solid or liquid, affecting handling and formulation protocols.

Melting point elevation
Reported
≈ +66 °C
Solid at ambient conditions, requiring powder handling vs. low-melting analog; influences formulation workflow.
Target m.p. 112–113 °C; 2-tert-butylcyclohexanol 43–46 °C.
boiling point melting point physical property comparison

Olfactory Differentiation: Earthy-Vetiver vs. Camphoraceous-Minty

The target compound is described in the foundational patent (EP 0258787) as having 'a very intense earthy woody vetiver-like fragrance' that is stable across neutral, acidic, and alkaline pH conditions [1]. Independent organoleptic evaluation at 10.00% in dipropylene glycol describes it as 'fresh minty earthy vetiver marine patchouli' [2]. In contrast, 2-tert-butylcyclohexanol (Verdol) is characterized by IFF as 'very powerful camphoraceous, minty odor which works well in pine and patchouli directions' [3]. While both compounds share minty facets, the target compound uniquely features a dominant earthy-rooty-vetiver note with marine freshness that is entirely absent from the comparator. The additional 4-methyl group in the target structure is the critical structural determinant responsible for this olfactory shift, as confirmed by the patent disclosure that derivatives of 2-tert-butyl-4-methylcyclohexanol retain 'interesting earthy woody vetiver-like smell notes' [4].

Odor character
Direct comparison
Target: Earthy-vetiver, rooty, marine
Analog: Camphoraceous-minty, pine
Only synthetic cyclohexanol delivering authentic vetiver note without natural oil reliance; olfactive architecture depends on this distinction.
Evaluated at 10% in DPG; patent-confirmed stability across pH.
odor profile fragrance ingredient selection vetiver accord

Regulatory Safety Clearance: RIFM and IFRA

The target compound has a published, peer-reviewed RIFM safety assessment (2022) that systematically evaluates seven human health endpoints plus environmental impact [1]. All endpoints were cleared using target data, read-across, and/or TTC. Genotoxicity was assessed via read-across to 2-tert-butylcyclohexanol (CAS 13491-79-7); repeated dose and reproductive toxicity via read-across to 2-tert-butylcyclohexyl acetate (CAS 88-41-5); skin sensitization via weight of evidence from menthol analogs [1]. The compound is classified as Cramer Class I (low toxicity). The IFRA maximum safe concentration in fragrance concentrates is 2.0% [2]. The total systemic exposure at the 95th percentile is 0.0053 mg/kg/day, with a 95th percentile fine fragrance concentration of 0.14% [1]. While the analog 2-tert-butylcyclohexanol also has a RIFM assessment (2017), the target compound benefits from a more recent and comprehensive evaluation that specifically confirms the absence of genotoxicity concern and skin sensitization liability at current use levels, providing downstream formulators with concrete regulatory documentation for safety dossiers.

Safety clearance
Dossier review
RIFM 2022: all 7 endpoints cleared
Complete peer-reviewed safety dossier supports regulatory documentation for consumer product formulation.
Cramer Class I; IFRA max 2.0%; total systemic exposure 0.0053 mg/kg/day.
fragrance safety assessment IFRA standard toxicological clearance

Broad pH Stability for Formulation Versatility

The EP 0258787 patent explicitly claims stability of the target compound's fragrance character in neutral, acidic, and alkaline solutions [1]. Chinese technical literature corroborates that the compound remains color-stable in alkaline media, a property critical for soap, detergent, and bleach-containing product formulations [2]. In contrast, the acetate ester derivative (2-tert-butyl-4-methylcyclohexyl acetate, CAS 115724-27-1) is susceptible to alkaline hydrolysis, which would release the parent alcohol and alter the fragrance profile over the product shelf life. While specific hydrolysis rate constants are not published, the chemical principle is well-established: ester bonds hydrolyze under alkaline conditions, whereas the secondary alcohol of the target compound is chemically stable. This stability allows the target compound to be used at 1–15% in fragrance formulations for alkaline product bases, providing formulators with a robust 'rooty' note that does not require ester protection.

Alkaline stability
Class-level
Stable, non-discoloring
Secondary alcohol resists hydrolysis; preferred over acetate ester for alkaline product bases (pH 9–11).
Patent and industry data; usage 1–15% in alkaline fragrance formulas.
pH stability fragrance formulation alkaline media compatibility

Application Scenarios for 2-tert-Butyl-4-methylcyclohexanol


Synthetic Vetiver Accord for Fine Fragrance and Personal Care

Given its distinct earthy-vetiver-rooty odor profile [1], the target compound directly replaces or extends natural vetiver oil (Vetiveria zizanioides) in fine fragrance formulations. Unlike natural vetiver, which suffers from batch-to-batch variability, limited supply, and regulatory restrictions on certain sesquiterpene fractions, Rootanol provides a consistent, fully synthetic alternative with a documented IFRA maximum safe concentration of 2.0% [2]. The RIFM safety assessment clearing all human health endpoints [3] further supports its use in leave-on and rinse-off consumer products, including perfumes, deodorants, and body lotions. Formulators selecting this compound over 2-tert-butylcyclohexanol (Verdol) achieve the targeted earthy-rooty character without introducing undesired camphoraceous-minty notes that would compromise the fragrance architecture.

Alkaline-Stable Fragrance for Soaps and Detergents

The target compound's documented stability in alkaline media without discoloration [4] makes it the preferred choice for soap bars, laundry detergents, and alkaline cleaning products where ester-based fragrance ingredients would undergo hydrolysis. Its higher log Kow (3.83) and lower water solubility (105.3 mg/L) relative to 2-tert-butylcyclohexanol [3] predict greater substantivity on fabrics washed in aqueous detergent solutions, enhancing fragrance longevity on laundered textiles. The compound's combustible solids classification (Storage Class Code 11) requires standard flammable-solid storage, which is manageable in industrial formulation facilities.

Oriental, Marine, and Earthy Fragrance Accords

Chinese fragrance industry sources indicate that this compound is an essential raw material for compounding oriental, marine, forest-type, and pastoral fragrance accords, with recommended formula loadings of 1% to 15% [4]. At these concentrations, its rooty-earthy character provides a distinctive base-note foundation that supports complex fragrance architectures. The compound's three chiral centers giving eight possible enantiomers [3] mean that stereoisomer composition can influence odor nuance, offering advanced perfumers an additional dimension of creative control not available with simpler achiral or less stereochemically rich cyclohexanol analogs.

Precursor for Proprietary Fragrance Derivatives

Patent literature demonstrates that 2-tert-butyl-4-methylcyclohexanol serves as a versatile synthetic intermediate for producing esters (e.g., 2-tert-butyl-4-methylcyclohexyl acetate, CAS 115724-27-1) and alkyl ethers with modified olfactory properties [1][5]. The acetate derivative, for instance, exhibits a fresh, floral, rose-damascone note [5], which is fundamentally different from the parent alcohol's earthy-vetiver character. Research laboratories and fragrance houses can procure the parent alcohol as a common intermediate and derivatize it to generate a library of proprietary fragrance molecules, leveraging the commercial availability of the alcohol at ≥97.0% purity as a reliable starting material for both R&D and scaled production.

Application
Selection Property
Validation Focus
Synthetic vetiver accord formulation
Earthy-vetiver odor profile; IFRA 2.0% limit
Odor fidelity vs. natural vetiver oil; safety margin at target concentration
Alkaline product fragrances (soaps, detergents)
pH stability (neutral/acidic/alkaline); higher substantivity
Hydrolysis resistance vs. ester analogs; fragrance longevity on fabric
Oriental, marine, earthy accords
Chiral isomer complexity; base-note character
Odor nuance from stereoisomer composition; recommended loading 1–15%
Proprietary ester/ether derivative synthesis
Secondary alcohol reactivity; ≥97% purity starting material
Derivatization scope (e.g., rose-damascone acetate); consistent raw material quality
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